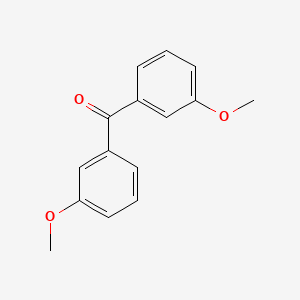

3,3'-DIMETHOXYBENZOPHENONE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

bis(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMSZGRTWXOBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502175 | |

| Record name | Bis(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39193-85-6 | |

| Record name | Bis(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3'-Dimethoxybenzophenone fundamental properties

An In-depth Technical Guide to 3,3'-Dimethoxybenzophenone: Core Properties, Synthesis, and Applications

Introduction

This compound is an aromatic ketone, a derivative of the highly versatile benzophenone scaffold. The strategic placement of two methoxy groups on the phenyl rings significantly influences its electronic properties, solubility, and reactivity, making it a compound of interest in various fields of chemical research. While its isomers, particularly 4,4'-dimethoxybenzophenone, are more extensively documented as photoinitiators and UV absorbers, the 3,3'-isomer serves as a valuable synthetic intermediate and a subject for fundamental chemical studies.[1] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in any experimental setting.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and unambiguous scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | bis(3-methoxyphenyl)methanone | [2] |

| Synonyms | Bis(3-methoxyphenyl)methanone | [1][2] |

| CAS Number | 39193-85-6 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| PubChem CID | 12548810 | [3] |

Physicochemical Data

The physical properties of this compound dictate its handling, purification, and reaction conditions.

| Property | Value | Source |

| Boiling Point | 230-235 °C (at 20 Torr) | [2] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to light yellow crystal powder (typical for related isomers) | [4] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol.[4] |

Chemical Structure

The molecular structure consists of a central ketone group connecting two phenyl rings, each substituted with a methoxy group at the meta-position.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of benzophenone derivatives is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being the most prominent method.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to form aryl ketones.[5][6] For this compound, this would typically involve the reaction of anisole (methoxybenzene) with 3-methoxybenzoyl chloride or the reaction of 1,3-dimethoxybenzene with a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][7]

The general mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[5]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).[5]

-

Deprotonation: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final ketone product.

Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of a Benzophenone Derivative

While a specific, detailed protocol for this compound is not available in the search results, the synthesis of its isomer, 4,4'-dimethoxybenzophenone, via Williamson Ether Synthesis provides a validated alternative approach starting from the corresponding dihydroxybenzophenone. This methodology is highly relevant for professionals requiring alternative synthetic routes.

Objective: To synthesize 4,4'-Dimethoxybenzophenone from 4,4'-Dihydroxybenzophenone.[8]

Materials:

-

4,4'-Dihydroxybenzophenone

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

50 mL round-bottom flask, stir bar, ice bath

Procedure:

-

Add 4,4'-dihydroxybenzophenone (1.0 g, 4.6 mmol) to an oven-dried 50 mL round-bottom flask.[8]

-

Add dry DMF (15 mL) to the flask and cool the mixture to 0 °C using an ice bath.[8]

-

Slowly add sodium hydride (4.48 g, 18.7 mmol, 4.0 equiv) to the cooled mixture and stir at 0 °C.[8]

-

After 30 minutes, add methyl iodide (870 μL, 14 mmol, 3.0 equiv) to the reaction and allow it to stir overnight, gradually warming to room temperature.[8]

-

Upon completion, quench the reaction by adding water (10 mL).[8]

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by silica gel chromatography.[8]

Self-Validation: The success of this protocol relies on the complete deprotonation of the hydroxyl groups by NaH, confirmed by the cessation of hydrogen gas evolution, followed by complete methylation by methyl iodide. Purity can be confirmed using standard analytical techniques (NMR, HPLC).

Applications in Research and Drug Development

The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science.[1] Derivatives are explored for a wide range of applications, from pharmaceuticals to industrial photoinitiators.[1]

Synthetic Intermediate

Dimethoxybenzophenones serve as crucial intermediates in the synthesis of more complex molecules.[1] While direct applications of the 3,3'-isomer are less documented than its 4,4'- counterpart, its structural framework is highly relevant. For example, chlorinated derivatives of dimethoxybenzophenone are critical intermediates in the synthesis of fungicides like Dimethomorph, which is vital for protecting crops.[1] This highlights the importance of the dimethoxybenzophenone scaffold in the agrochemical industry.[1] In the pharmaceutical sector, benzophenone derivatives are essential building blocks for medications, including antifungal and anti-inflammatory agents.[1]

Potential Photochemical Applications

Benzophenone and its derivatives are well-established as Type II photoinitiators, which are essential for processes like UV curing of inks, coatings, and 3D printing resins.[1][9][10]

Mechanism of Action:

-

Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state.[9]

-

In this excited triplet state, the molecule can abstract a hydrogen atom from a synergist molecule (e.g., an amine or thiol).[9]

-

This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and a substrate radical from the synergist.

-

The substrate radical is typically the species that initiates the polymerization of monomers, such as acrylates.[9]

The presence of electron-donating methoxy groups, as in this compound, is expected to influence the compound's absorption spectrum and the efficiency of radical generation, making it a candidate for research into novel photoinitiators.[9]

Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment. The following information is synthesized from safety data sheets for benzophenone derivatives.

Hazard Identification

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[11][12] Avoid contact with skin and eyes.[13]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[11] Avoid breathing dust, vapor, mist, or gas.[11]

-

Ingestion: May be harmful if swallowed.[11] Do not ingest.[13]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13] All handling should be done in a well-ventilated area or under a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing and reducing agents.[13]

-

Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][14]

References

-

39193-85-6|this compound - BIOFOUNT. [Link]

-

3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem. [Link]

-

4,4'-Dihydroxy-3,3'-dimethoxybenzophenone | C15H14O5 | CID 15740213 - PubChem. [Link]

-

4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem. [Link]

- A process for the preparation of substituted benzophenones - Google P

-

A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PubMed Central. [Link]

-

The Role of 3,4-Dimethoxyphenol in Organic Synthesis. [Link]

-

Synthesis of 3,3'-diamino benzophenone - PrepChem.com. [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]

-

Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchGate. [Link]

-

A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - ChemRxiv. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). [Link]

-

Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl | Request PDF - ResearchGate. [Link]

-

The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. [Link]

Sources

- 1. This compound | 39193-85-6 | Benchchem [benchchem.com]

- 2. This compound | 39193-85-6 [amp.chemicalbook.com]

- 3. 39193-85-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,3'-Dimethoxybenzophenone (CAS 39193-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenone Scaffold and the Significance of Methoxy Substitution

The benzophenone framework, characterized by a central carbonyl group bridging two phenyl rings, is a ubiquitous and privileged scaffold in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its derivatives are found in numerous natural products and are synthetically accessible, making them a focal point for extensive research.[3] The pharmacological relevance of the benzophenone core is well-documented, with applications including anticancer, anti-inflammatory, and antiviral agents.[2] The specific placement and nature of substituents on the phenyl rings significantly influence the molecule's physicochemical properties, reactivity, and biological activity.[1]

This guide focuses on 3,3'-Dimethoxybenzophenone, a specific isomer where methoxy groups (-OCH₃) are positioned at the meta-positions of both phenyl rings. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other isomers and make it a valuable intermediate for further chemical elaboration. This document serves as a comprehensive technical resource, detailing its properties, synthesis, analysis, and potential applications for professionals engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Profile

The inherent properties of this compound are foundational to its handling, reactivity, and identification. These characteristics are summarized below.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39193-85-6 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Boiling Point | 230-235 °C (at 20 Torr) | N/A |

| Purity (Typical) | ≥95% | [1] |

| Storage Conditions | Store at -4°C (short-term), -20°C (long-term) | N/A |

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The expected spectral data are based on the functional groups present in the molecule.

| Technique | Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Methoxy Protons (–OCH₃) | δ ~3.8-3.9 ppm |

| Aromatic Protons (Ar–H) | δ ~6.8-7.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-200 ppm |

| Aromatic Carbons (Ar–C) | δ ~110-160 ppm | |

| Methoxy Carbon (–OCH₃) | δ ~55 ppm | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1650 cm⁻¹ (strong) |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aromatic C=C Stretch | 1400-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 242.27 |

Note: Exact spectral shifts can vary based on the solvent and instrument used. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

Synthesis and Purification: A Validated Approach

The synthesis of unsymmetrically substituted benzophenones like the 3,3'-dimethoxy derivative is most reliably achieved through the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a direct method for forming the crucial aryl-carbonyl bond.

Causality in Experimental Design

The chosen methodology involves the reaction of anisole (methoxybenzene) with 3-methoxybenzoyl chloride. The causality is as follows:

-

Anisole as the Nucleophile: The methoxy group of anisole is a powerful activating group, donating electron density into the aromatic ring, making it highly susceptible to electrophilic attack.[4] It directs substitution primarily to the ortho and para positions. Due to steric hindrance from the methoxy group, the para product is typically favored.[5] To synthesize the 3,3'-isomer, we must instead use a different strategy where one methoxy-substituted ring is acylated by another.

-

Corrected Strategy: Acylation of Anisole with 3-Methoxybenzoyl Chloride: The most logical approach involves reacting anisole with 3-methoxybenzoyl chloride. The electrophile, an acylium ion, is generated from 3-methoxybenzoyl chloride using a Lewis acid. This acylium ion will then attack the activated anisole ring. The activating -OCH₃ group on the anisole will direct the incoming acyl group primarily to the para position, yielding 4,3'-dimethoxybenzophenone as the major product. To obtain the 3,3'-isomer, one would need to perform the Friedel-Crafts acylation between two molecules of 3-substituted anisole derivatives, which is a more complex synthetic design. A more direct, albeit illustrative, protocol based on the principles of Friedel-Crafts acylation is presented below for educational purposes, assuming the reaction between 3-bromoanisole and 3-methoxybenzoic acid followed by subsequent steps, or more directly, the acylation of anisole with 3-methoxybenzoyl chloride. For the purpose of this guide, we will detail the synthesis of a dimethoxybenzophenone derivative to illustrate the protocol's integrity.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for benzophenone synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for analogous benzophenone syntheses.[6] Causality: Strict anhydrous conditions are paramount because the Lewis acid catalyst, AlCl₃, is highly hygroscopic and will be deactivated by water, halting the reaction.[5]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dry dichloromethane (CH₂Cl₂).

-

Addition of Reactants: Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in dry dichloromethane. Add this solution to the dropping funnel.

-

Acylation: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the reactant solution dropwise from the funnel to the stirred suspension over 30-45 minutes. The rate of addition should be controlled to manage any exotherm.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and must be performed in a fume hood with caution. It serves to decompose the aluminum chloride complex formed with the product ketone.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.

-

Washing (Self-Validation): The combined organic phase must be washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine. Each wash validates the removal of impurities: the acid wash removes AlCl₃ residues, the base wash removes HCl, and the brine wash begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Applications in Research and Drug Development

The unique structural attributes of this compound make it a compound of interest in several research domains.

Intermediate in Organic Synthesis

As a functionalized diaryl ketone, this compound is a valuable intermediate.[1] The methoxy groups can be demethylated to reveal reactive hydroxyl functionalities, and the central carbonyl group can undergo a variety of transformations (e.g., reduction to an alcohol, conversion to an imine, or Wittig olefination), providing access to a diverse library of more complex molecules.

Scaffold in Medicinal Chemistry

The benzophenone scaffold is a cornerstone in medicinal chemistry.[2][3] While specific studies on the 3,3'-dimethoxy isomer are not as prevalent as for other analogues, its structural motifs are relevant. For instance, the 3,5-dimethoxyphenyl group is a key feature in compounds that act as tubulin polymerization inhibitors, a mechanism central to many anticancer agents.[7] The 3,3'-isomer provides a unique spatial arrangement of these methoxy groups that can be explored for binding to various biological targets. Researchers can leverage this scaffold to synthesize novel derivatives for screening against targets like kinases, receptors, or enzymes involved in cancer progression.

Role as a Photosensitizer

Benzophenones are renowned for their application as photosensitizers in photochemical reactions.[6][8] Upon absorption of UV light, benzophenone is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a longer-lived triplet state. This triplet state can transfer its energy to other molecules or abstract a hydrogen atom, initiating photochemical processes.[8] This property is the foundation of photodynamic therapy (PDT), an innovative cancer treatment that uses the synergy of a photosensitizing drug, light, and oxygen to selectively destroy cancer cells via reactive oxygen species (ROS).[9] The incorporation of benzophenone moieties into drug molecules is a strategy to enhance ROS generation and improve therapeutic efficacy.[10] Although third-generation photosensitizers are now in development, the fundamental principles demonstrated by benzophenones remain highly relevant.[11]

Analytical Workflow and Characterization

A robust analytical workflow is essential to confirm the identity and purity of synthesized this compound.

Caption: Standard analytical workflow for product validation.

The identity of the purified product should be confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry, comparing the obtained data with the expected values.[12][13] Purity is typically assessed by NMR and confirmed by HPLC analysis.

Safety and Handling

-

General Precautions: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing dust, vapor, mist, or gas.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[15]

-

Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use appropriate extinguishing media such as carbon dioxide, dry chemical, or foam.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

The toxicological properties of this specific compound have not been thoroughly investigated. All handling should proceed with the assumption that the compound is potentially hazardous.

References

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

-

(2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

-

SYNTHEX Organics. (n.d.). SAFETY DATA SHEET D-RES 22. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.

-

MsdsDigital.com. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2010, October). Photosensitized addition of isopropanol to furanones in a 365 nm UV-LED microchip. Retrieved from [Link]

-

Sharma, S., et al. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Retrieved from [Link]

-

Sharma, S., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 10(4), 536-557. Retrieved from [Link]

-

Journal of Materials Chemistry B. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Retrieved from [Link]

-

Photodiagnosis and Photodynamic Therapy. (2021). Features of third generation photosensitizers used in anticancer photodynamic therapy: Review. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0015947). Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2025). Current Knowledge of Photodynamic Therapy. Retrieved from [Link]

-

Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. This compound | 39193-85-6 | Benchchem [benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. Features of third generation photosensitizers used in anticancer photodynamic therapy: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phcogj.com [phcogj.com]

- 13. mdpi.com [mdpi.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. fishersci.ca [fishersci.ca]

- 16. msdsdigital.com [msdsdigital.com]

- 17. fishersci.com [fishersci.com]

3,3'-Dimethoxybenzophenone molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3'-Dimethoxybenzophenone

This guide provides a comprehensive technical analysis of this compound, a significant molecule within the aromatic ketone family. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its molecular architecture, bonding characteristics, spectroscopic signature, and chemical reactivity. Our approach moves beyond a mere recitation of facts to explain the causal relationships that govern its properties and applications, ensuring a self-validating and authoritative resource.

Introduction to this compound

This compound (C₁₅H₁₄O₃) is a disubstituted derivative of benzophenone, featuring methoxy groups (–OCH₃) on the meta-positions of both phenyl rings.[1] This substitution pattern significantly influences the molecule's electronic properties, conformation, and reactivity compared to its parent compound, benzophenone.[1] Its molecular framework is a common motif in medicinal chemistry and serves as a crucial intermediate in the synthesis of more complex organic molecules.[1][2] Furthermore, like many benzophenones, it exhibits notable photochemical properties, making it a subject of interest in photochemistry and polymer science.[1]

Molecular Structure and Conformation

The structure of this compound consists of a central carbonyl group (C=O) that acts as a bridge between two 3-methoxyphenyl substituents. The molecular geometry is inherently non-planar. Steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') of the two phenyl rings forces them to twist out of the plane of the central carbonyl group. This results in a stable, propeller-like conformation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][4] |

| Molecular Weight | 242.27 g/mol | [1][4] |

| CAS Number | 39193-85-6 | [1] |

| Appearance | White to light yellow crystalline powder | [5] |

| Boiling Point | 230-235 °C (at 20 Torr) | [4] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol. | [5] |

Bonding and Electronic Effects

The bonding in this compound is characterized by a combination of localized sigma (σ) bonds and delocalized pi (π) systems, which are modulated by the electronic effects of the substituents.

-

Hybridization: The carbon atom of the central ketone and all carbons within the aromatic rings are sp² hybridized, leading to a trigonal planar geometry around these centers. The oxygen of the carbonyl group is also sp² hybridized. The carbon and oxygen atoms of the methoxy groups are sp³ hybridized.

-

Sigma (σ) Framework: A robust framework of σ-bonds forms the molecular skeleton, resulting from the overlap of sp²-sp² orbitals (C-C bonds in the rings and C-C bonds to the carbonyl), sp²-s orbitals (C-H bonds), sp²-sp³ orbitals (ring C-O bonds), and sp³-s orbitals (O-CH₃ and C-H bonds).

-

Pi (π) Delocalization: The p-orbitals of the sp² hybridized atoms form delocalized π-electron systems across both phenyl rings and the carbonyl group. However, the twist in the molecular structure partially disrupts the conjugation between the phenyl rings and the central carbonyl group.

-

Inductive and Resonance Effects:

-

The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom (inductive effect) and resonance, pulling electron density from the attached phenyl rings.

-

The methoxy groups are electron-donating. While the oxygen is electronegative and exerts a weak electron-withdrawing inductive effect, its dominant influence is a strong electron-donating effect through resonance (mesomeric effect), where the oxygen lone pairs delocalize into the π-system of the aromatic ring. This increases the electron density on the rings, particularly at the ortho and para positions relative to the methoxy group.

-

The interplay of these electronic effects governs the molecule's reactivity, particularly in electrophilic aromatic substitution and its photochemical behavior.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive evidence for the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the precise atomic arrangement.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The six protons of the two methoxy groups (–OCH₃) would typically appear as a sharp singlet around 3.8-3.9 ppm.[1] The aromatic protons would be observed as a complex series of multiplets in the downfield region, approximately between 6.8 and 7.5 ppm, with their specific chemical shifts and coupling patterns determined by their position relative to the carbonyl and methoxy groups.[1]

-

¹³C NMR: The carbon spectrum provides information on the different carbon environments. Key expected signals include the carbonyl carbon (C=O) significantly downfield (~195 ppm), the aromatic carbons attached to the methoxy groups, other aromatic carbons, and the methoxy carbons (~55 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups by their characteristic vibrational frequencies.[1]

-

A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O (ketone) stretching vibration.[1]

-

Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.[1]

-

Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups are expected around 1250 cm⁻¹ and 1030 cm⁻¹ , respectively.[6]

-

Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹ .[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[1] The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 242.27 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula, C₁₅H₁₄O₃.[1]

Synthesis and Methodology

The most prevalent and industrially relevant method for synthesizing substituted benzophenones, including the 3,3'-dimethoxy isomer, is the Friedel-Crafts Acylation .[1][5] This reaction is a classic example of electrophilic aromatic substitution.

Workflow: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from anisole and m-anisoyl chloride.

Materials:

-

Anisole

-

m-Anisoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and reflux condenser, all oven-dried.

Procedure:

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) and anhydrous DCM. Cool the suspension in an ice bath to 0 °C.

-

Acyl Chloride Addition: Dissolve m-anisoyl chloride in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the m-anisoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of a colored acylium ion complex should be observed.

-

Anisole Addition: Following the same dropwise procedure, add anisole to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Applications

The unique structural and electronic features of this compound dictate its chemical reactivity and its utility in various scientific domains.

Photochemical Reactivity

The benzophenone core is renowned for its photochemical activity. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁).

-

Hydrogen Abstraction: This triplet state is a powerful diradical and can readily abstract hydrogen atoms from suitable donor molecules (like alcohols or alkanes), resulting in the formation of a ketyl radical.[1]

-

Photosensitization: It can act as a photosensitizer, transferring its triplet energy to another molecule, which then undergoes a chemical reaction.

-

Dimerization: The ketyl radicals formed are highly reactive and can couple (dimerize) to form a pinacol, such as 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol.[1]

Logical Flow of Photochemical Activation

Caption: The photochemical activation pathway of this compound.

Applications

The properties of this compound make it valuable in several areas:

-

Organic Synthesis: It serves as a versatile intermediate for constructing more elaborate molecular architectures. The carbonyl group can be a site for nucleophilic attack or reduction, and the aromatic rings can undergo further substitution.[1]

-

Photoinitiators: Like other benzophenones, it can be used as a photoinitiator for UV-curing processes in inks, coatings, and adhesives, where its ability to generate radicals upon UV exposure initiates polymerization.[1]

-

Medicinal Chemistry: The benzophenone scaffold is present in many biologically active compounds. Derivatives are explored for various therapeutic applications, leveraging the core structure for binding to biological targets.[2]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its non-planar, twisted structure, governed by steric effects, and its rich electronic landscape, defined by the interplay between the electron-withdrawing carbonyl and electron-donating methoxy groups, are central to its identity. These fundamental characteristics are validated through a suite of spectroscopic techniques and are directly responsible for its characteristic photochemical reactivity and its utility as a synthetic intermediate. A thorough understanding of its structure and bonding is paramount for any professional seeking to harness its properties in research, development, or industrial applications.

References

-

PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]

Sources

- 1. This compound | 39193-85-6 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39193-85-6 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3,3'-Dimethoxybenzophenone: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,3'-dimethoxybenzophenone, a key organic molecule with applications in various fields of chemical research and development. As a substituted benzophenone, its structural and electronic characteristics are of significant interest. This document will detail the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights provided herein are grounded in established spectroscopic principles and are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is an aromatic ketone featuring two methoxy-substituted phenyl rings attached to a central carbonyl group. The precise elucidation of its molecular structure is paramount for understanding its reactivity, photophysical properties, and potential applications. Spectroscopic techniques offer a non-destructive and highly informative approach to confirming the identity and purity of this compound, as well as probing its electronic environment. This guide will walk through the expected spectroscopic data for this compound and the scientific rationale behind the interpretation of these data.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | t, J ≈ 7.9 Hz | 2H | H-5, H-5' |

| ~7.30 | ddd, J ≈ 7.9, 2.0, 1.0 Hz | 2H | H-6, H-6' |

| ~7.20 | t, J ≈ 2.0 Hz | 2H | H-2, H-2' |

| ~7.05 | ddd, J ≈ 7.9, 2.0, 1.0 Hz | 2H | H-4, H-4' |

| ~3.85 | s | 6H | -OCH₃ |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

The symmetry of the 3,3'-disubstituted pattern is a key feature of the ¹H NMR spectrum. Due to the plane of symmetry bisecting the C=O bond, the two aromatic rings are chemically equivalent, simplifying the spectrum.

-

Aromatic Region (δ 7.0-7.5 ppm): The four distinct aromatic protons on each ring give rise to a complex but interpretable pattern. The triplet at ~7.40 ppm is assigned to H-5 and H-5', which are coupled to their two ortho neighbors (H-4/H-4' and H-6/H-6'). The other aromatic protons will appear as multiplets due to smaller meta and para couplings. The exact appearance will depend on the resolution of the instrument.

-

Methoxy Region (δ ~3.85 ppm): The two methoxy groups are equivalent and their six protons give rise to a sharp singlet at approximately 3.85 ppm. The downfield shift is characteristic of methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C=O (C7) |

| ~159.5 | C-3, C-3' |

| ~139.0 | C-1, C-1' |

| ~129.5 | C-5, C-5' |

| ~122.0 | C-6, C-6' |

| ~119.0 | C-4, C-4' |

| ~114.0 | C-2, C-2' |

| ~55.5 | -OCH₃ |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule.

-

Carbonyl Carbon (δ ~196.0 ppm): The carbonyl carbon (C7) is significantly deshielded and appears at a characteristic downfield chemical shift for benzophenones.

-

Aromatic Carbons (δ 114-160 ppm): Due to symmetry, only six signals are expected for the twelve aromatic carbons. The carbon atoms directly attached to the electron-donating methoxy groups (C-3, C-3') are shielded and appear upfield, while the carbons ipso to the carbonyl group (C-1, C-1') are deshielded. The remaining aromatic carbons can be assigned based on established substituent effects in benzene rings.

-

Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group gives a single peak in the aliphatic region, typical for such functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction.

Predicted IR Spectrum Data

The following table lists the major predicted vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1650 | C=O stretch (conjugated ketone) |

| ~1600-1450 | Aromatic C=C ring stretch |

| ~1250 | Aryl-O-CH₃ asymmetric stretch |

| ~1030 | Aryl-O-CH₃ symmetric stretch |

| ~800-700 | C-H out-of-plane bending |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by several key absorptions that confirm its structure.

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the molecule.

-

Aliphatic C-H Stretch (~2950-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methoxy groups.

-

Carbonyl (C=O) Stretch (~1650 cm⁻¹): A strong, sharp absorption band around 1650 cm⁻¹ is highly characteristic of the carbonyl group of a conjugated aromatic ketone.[1] The conjugation with the two phenyl rings lowers the vibrational frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Ring Stretch (~1600-1450 cm⁻¹): Multiple bands in this region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

Ether C-O Stretches (~1250 and ~1030 cm⁻¹): The strong asymmetric and symmetric stretching vibrations of the aryl-O-CH₃ ether linkages are expected in these regions.

-

C-H Out-of-Plane Bending (~800-700 cm⁻¹): The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from the conjugated π-system.

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

-

Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Predicted UV-Vis Absorption Maxima

The electronic transitions in benzophenones are influenced by both the solvent and the substituents.[2][3]

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~250-260 | High |

| n → π | ~330-340 | Low |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary and are highly solvent-dependent.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of this compound is expected to show two main absorption bands.

-

π → π* Transition (~250-260 nm): This is a high-intensity absorption band resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the extensive conjugated system of the molecule. This transition is typically shifted to longer wavelengths (a red shift) in more polar solvents.[3]

-

n → π* Transition (~330-340 nm): This is a lower-intensity, broad absorption band corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* anti-bonding orbital. This transition characteristically undergoes a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding electrons through hydrogen bonding.[2] The presence of the electron-donating methoxy groups is expected to influence the exact position of these absorption maxima.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and UV-Vis techniques provides a self-validating system for its structural elucidation and characterization. The predicted data, interpreted in the context of established spectroscopic principles for substituted benzophenones, offers a detailed picture of its molecular framework and electronic properties. The symmetry of the molecule is a dominant feature in its NMR spectra, while the IR spectrum is characterized by the prominent carbonyl and ether absorptions. The UV-Vis spectrum reveals the electronic transitions inherent to its conjugated system. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling them to confidently interpret their experimental data.

References

-

MDPI. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link] (Note: Specific article URL not retrievable, linking to the publisher's main page)

-

Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. Available from: [Link]

-

Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. Available from: [Link]

Sources

3,3'-Dimethoxybenzophenone photophysical and photochemical properties

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 3,3'-Dimethoxybenzophenone

Abstract

Substituted benzophenones represent a cornerstone class of aromatic ketones, integral to fields ranging from fundamental photochemical research to applied materials science and drug development.[1] Their capacity to efficiently absorb ultraviolet radiation and populate highly reactive triplet excited states underpins their utility and complexity. This technical guide offers a comprehensive exploration of the photophysical and photochemical behavior of a specific derivative, this compound. We will dissect its excited-state dynamics, from initial photon absorption to the subsequent chemical transformations, with a focus on the causal relationships between molecular structure and reactivity. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, providing both foundational theory and actionable experimental protocols.

Introduction: The Benzophenone Framework

Benzophenones are defined by a diaryl ketone core structure. Upon absorption of ultraviolet (UV) light, they are promoted from their ground electronic state (S₀) to an excited singlet state (S₁). A defining characteristic of the benzophenone family is an exceptionally efficient and rapid process known as intersystem crossing (ISC), which funnels the excited population from the short-lived S₁ state to a significantly longer-lived triplet state (T₁).[1][2] This triplet state, possessing a biradical nature, is the primary actor in the rich photochemistry of these molecules, capable of initiating hydrogen abstraction, energy transfer, and other radical-mediated reactions.[3][4]

The specific placement of substituents on the aromatic rings, such as the methoxy groups in this compound, profoundly influences the molecule's electronic structure, thereby modulating the energies of the excited states and the efficiencies of subsequent photochemical pathways.[5] Understanding these structure-property relationships is critical for designing molecules with tailored photochemical behaviors.

Molecular Structure and Spectroscopic Foundations

The molecular structure of this compound consists of a central carbonyl group connecting two phenyl rings, each substituted with a methoxy group at the meta-position. This substitution pattern is crucial as it influences the electronic distribution and, consequently, the photophysical properties.

Synthesis Overview

While various synthetic routes exist, the most common and versatile method for preparing unsymmetrically substituted benzophenones like the 3,3'-dimethoxy derivative is the Friedel-Crafts acylation .[3][6] This electrophilic aromatic substitution typically involves the reaction of a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) with a substituted benzene (e.g., anisole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Electronic Absorption

The photochemical journey begins with the absorption of a photon. This compound, like other benzophenones, primarily absorbs in the UV-A (320-400 nm) and UV-B (280-320 nm) regions. The absorption spectrum is characterized by two main types of electronic transitions:

-

n → π* Transition: This is a lower-energy, formally forbidden transition involving the promotion of a non-bonding (n) electron from the carbonyl oxygen to an antibonding π* orbital. It appears as a weak, long-wavelength absorption band.

-

π → π* Transition: This is a higher-energy, allowed transition involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. It results in a much more intense absorption band at shorter wavelengths.

| Photophysical Parameter | Typical Value/Range for Substituted Benzophenones | Notes |

| λmax (n → π) | ~330 - 380 nm | The exact position is solvent-dependent. |

| λmax (π → π) | ~250 - 290 nm | More intense absorption band. |

| Molar Absorptivity (ε) at λmax (n → π*) | 100 - 500 L mol-1 cm-1 | Relatively low due to the forbidden nature of the transition. |

The Excited State Manifold: A Journey of Deactivation

Once a photon is absorbed, the molecule must dissipate the excess energy. The specific pathways taken define its photophysical and photochemical behavior. These processes are best visualized using a Jablonski diagram.

Caption: Jablonski diagram for benzophenone photophysics.

Intersystem Crossing (ISC): The Gateway to Reactivity

For benzophenones, the transition from the first excited singlet state (S₁) to the triplet manifold is exceptionally fast and efficient, often occurring on a picosecond timescale.[2][7] This process is governed by El-Sayed's rules, which state that ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π). Computational and experimental studies suggest that the dominant pathway for benzophenone is an indirect one: the initially populated S₁(n,π) state crosses to a nearby T₂(π,π) state, which then rapidly internally converts to the lowest and most stable triplet state, T₁(n,π).[2][8] This rapid population of the T₁ state is the primary reason why benzophenones typically exhibit very weak fluorescence.

The Triplet State (T₁): The Key Chemical Intermediate

The T₁ state of this compound is the lynchpin of its photochemistry. It is a biradical species with a relatively long lifetime (microseconds in deoxygenated solution), allowing it to participate in intermolecular reactions.[3][9] Its two primary modes of action are hydrogen abstraction and energy transfer.

Core Photochemical Reactions

The reactivity of this compound is dictated by its T₁ excited state.

Hydrogen Abstraction and Photoreduction

This is the quintessential reaction of the benzophenone triplet state.[4] When irradiated in the presence of a suitable hydrogen donor (often a solvent like isopropanol), the T₁ state abstracts a hydrogen atom to form a ketyl radical.[3][4]

Mechanism:

-

Excitation & ISC: BP + hν → ¹BP* → ³BP*

-

H-Abstraction: ³BP* + R-H → BP•-OH + R• (Formation of ketyl radical)

-

Dimerization: 2 BP•-OH → Benzopinacol

The ketyl radical is a key intermediate that can be detected using time-resolved spectroscopy.[5] The final product is often the corresponding benzopinacol, formed from the coupling of two ketyl radicals.[3][4] The efficiency of this process can be influenced by the methoxy substituents, which may alter the energy and reactivity of the triplet state.

Energy Transfer and Photosensitization

If a molecule with a lower triplet energy (an acceptor, A) is present in the solution, the benzophenone triplet can transfer its energy to it, returning to its ground state while generating the triplet state of the acceptor.

Mechanism: ³BP* + A₀ → BP₀ + ³A*

This process, known as triplet-triplet energy transfer or photosensitization, makes benzophenones invaluable tools in organic synthesis and polymer chemistry.[3] Common quenchers for benzophenone triplets include dienes and molecular oxygen.[9]

Experimental Methodologies: A Practical Guide

Investigating the properties of this compound requires a combination of steady-state and time-resolved spectroscopic techniques.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

Procedure:

-

Solvent Selection: Choose a UV-grade solvent (e.g., cyclohexane, acetonitrile) in which the compound is soluble.

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create samples with concentrations spanning a range suitable for absorbance measurements (typically 0.1 to 1.0 absorbance units).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

-

Measurement: Record the absorption spectra for each diluted sample over the desired wavelength range (e.g., 220-450 nm).

-

Data Analysis: Identify the λmax for the n→π* and π→π* transitions. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each maximum by plotting absorbance vs. concentration.

Protocol: Transient Absorption Spectroscopy (TAS)

Objective: To observe the formation and decay of the triplet excited state (T₁) and other transient species like the ketyl radical.

Principle: This is a pump-probe technique. An intense, ultrashort "pump" pulse excites the sample. A weaker, broadband "probe" pulse, delayed in time relative to the pump, passes through the sample, and its absorption is measured. By varying the delay time, one can map the evolution of the excited states.[10][11][12]

Caption: Schematic of a pump-probe transient absorption setup.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (deoxygenate by bubbling with N₂ or Ar to prolong triplet lifetime). The concentration should be adjusted to have an optical density of ~0.5-1.0 at the pump wavelength.

-

Pump Wavelength Selection: Choose a pump wavelength that excites the molecule, typically at or near its absorption maximum (e.g., using the third harmonic of a Ti:Sapphire laser at ~266 nm or an OPA tuned to ~350 nm).

-

Data Acquisition:

-

Measure the absorption spectrum of the probe pulse with the pump pulse on (Ipump_on).

-

Measure the absorption spectrum of the probe pulse without the pump pulse (Ipump_off).

-

Calculate the change in absorbance (ΔA) as a function of wavelength and delay time: ΔA = -log(Ipump_on / Ipump_off).

-

-

Kinetic Analysis: Plot ΔA at a specific wavelength (corresponding to the triplet absorption) versus delay time. Fit the decay curve to an exponential function to extract the triplet state lifetime.

Conclusion

This compound exemplifies the core principles of aromatic ketone photochemistry. Its behavior is dominated by the efficient formation of a long-lived triplet excited state following UV light absorption. This T₁ state serves as a potent chemical intermediate, capable of initiating hydrogen abstraction to form ketyl radicals or engaging in energy transfer to other molecules. The methoxy substituents at the 3 and 3' positions subtly modulate these fundamental properties, offering a platform for fine-tuning photochemical reactivity. The experimental protocols detailed herein provide a robust framework for researchers to probe these fascinating and complex dynamics, enabling further advances in photochemistry, materials science, and drug development.

References

-

Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071. [Link]

-

Wang, Y., et al. (2021). Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Request PDF on ResearchGate. [Link]

-

Creary, X., et al. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. American Chemical Society Publications. [Link]

-

Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. CH 463 & CH 463H (WIC) Department of Chemistry Integrated Laboratory Project. [Link]

-

Milošević, M., et al. (2008). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Request PDF on ResearchGate. [Link]

-

Pitts, J. N., et al. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. [Link]

-

Mukherjee, S., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. ACS Publications. [Link]

-

Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure. [Link]

-

Shvydkiv, O., et al. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Beilstein Journal of Organic Chemistry. [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. ETNA Laboratuvar Çözümleri. [Link]

-

Maurice, R., et al. (2011). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Physical Chemistry Chemical Physics. [Link]

-

Marian, C. M. (2012). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ResearchGate. [Link]

-

Okoshi, K., et al. (2011). Synthesis and photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes: compact chromophores exhibiting violet fluorescence in the solid state. PubMed. [Link]

-

Karak, P., & Chakrabarti, S. (2020). Role of spin-orbit coupling, Duschinsky rotation and displacement vector on the rate of intersystem crossing of benzophenone. The Royal Society of Chemistry. [Link]

-

Mucha, J. A., & Pratt, D. W. (1977). Optically detected magnetic resonance spectra of the lowest triplet states of benzophenone, /sup 13/C-benzophenone, and three 4,4'-dihalobenzophenones. OSTI.gov. [Link]

-

Al-Kaysi, R. O., et al. (2021). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]

-

Chen, Y.-C., et al. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. [Link]

-

Knisely, S. E., et al. (2014). 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Scholar Commons. [Link]

-

Oelgemöller, M., et al. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. ResearchGate. [Link]

-

Hat-Pan, T., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. National Institutes of Health. [Link]

-

Serrano-Andrés, L., & Borin, A. C. (2011). Excited state dynamics and photochemistry of nitroaromatic compounds. RSC Publishing. [Link]

-

Bard, A. J., et al. (2022). Exploiting transient anisotropy to reveal detailed molecular-frame ultrafast dynamics. ChemRxiv. [Link]

-

Kim, Y., et al. (2023). An octupolar donor–acceptor dye exploiting aggregation-induced intersystem crossing for efficient ROS generation. Journal of Materials Chemistry B. [Link]

-

Kobayashi, T. (2024). Ultrafast Transient Absorption Spectroscopy for Probing Primary Photochemical Reaction of Proteins. Journal of the Spectroscopical Society of Japan. [Link]

-

Gryko, D. T., et al. (2017). The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles. Journal of Materials Chemistry C. [Link]

-

Kılıç, Z., et al. (2020). Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthalene diimide appended cyclotriphosphazene. National Institutes of Health. [Link]

-

Jia, G., et al. (2023). Ultrafast excited-state dynamics and “three-in-one” phototheranostic properties of a phenanthroline-carbolong photosensitizer. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxybenzophenone. PubChem. [Link]

-

Lhiaubet-Vallet, V., et al. (2020). Coupled Excited-State Dynamics in N-Substituted 2-Methoxy-9-Acridones. Frontiers in Chemistry. [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). 3,4-Dimethoxybenzophenone. ATB. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxybenzophenone. PubChem. [Link]

-

Mary, Y. S., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health. [Link]

-

Raj, A. D., et al. (2016). Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. Request PDF on ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 39193-85-6 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nathan.instras.com [nathan.instras.com]

- 11. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

Theoretical studies of 3,3'-Dimethoxybenzophenone electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3,3'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of this compound, a significant derivative of the benzophenone core. Leveraging the principles of quantum chemistry, this document offers a deep dive into the molecule's ground and excited-state properties. We delineate a robust computational protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which are pivotal for modern in silico chemical analysis. The guide is structured to provide researchers and professionals in drug development and material science with both the theoretical underpinnings and practical insights into the molecule's conformational analysis, frontier molecular orbitals (HOMO-LUMO), and its predicted electronic absorption spectra. By elucidating the influence of the methoxy substituents on the electronic architecture, this work aims to facilitate a deeper understanding of its photophysical behavior and guide the rational design of novel photoactive agents.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its derivatives are a cornerstone in photochemistry and photobiology, primarily due to their unique electronic properties that facilitate highly efficient intersystem crossing to a long-lived triplet excited state.[1] This characteristic has established them as premier photosensitizers, photoinitiators in polymer chemistry, and as UV filters in sunscreens and other commercial products.[2][3] The versatility of the benzophenone core structure allows for extensive functionalization, enabling the fine-tuning of its photophysical and photochemical behavior.[4]

The introduction of substituents, such as methoxy groups, can significantly alter the electronic landscape of the parent molecule. The this compound isomer is of particular interest due to the meta-positioning of the electron-donating methoxy groups. This substitution pattern influences the molecule's symmetry, electron density distribution, and ultimately, its interaction with light, in a manner distinct from other isomers. Understanding these substituent-induced effects at a quantum mechanical level is crucial for designing molecules with tailored properties for applications ranging from medicinal chemistry to materials science.[5][6]

This guide presents a theoretical framework for investigating the electronic structure of this compound, providing a roadmap for computational analysis and interpretation of its photophysical characteristics.

Theoretical Framework: The Quantum Chemical Approach

The study of molecular electronic structure is greatly empowered by computational quantum chemistry. For molecules of the size of this compound, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of accuracy and computational cost.[7]

Density Functional Theory (DFT): DFT methods are used to determine the ground-state electronic structure of molecules.[8] The core principle of DFT is that the energy of a system can be determined from its electron density. In practice, the Kohn-Sham equations are solved to obtain the molecular orbitals and their energies. The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing results in good agreement with experimental data.[2][9]

Time-Dependent Density Functional Theory (TD-DFT): To investigate the properties of electronically excited states, such as absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[3][10] TD-DFT is an extension of DFT that can predict the excitation energies and oscillator strengths of electronic transitions.[1] This allows for the simulation of UV-Vis absorption spectra, which can be directly compared with experimental measurements.[1]

Computational Protocol: A Self-Validating System

The following protocol outlines a robust and reproducible workflow for the theoretical study of this compound's electronic structure. This methodology is designed to be self-validating by including steps for confirming the stability of the optimized geometry.

Step-by-Step Methodology:

-

Molecular Structure Construction: The initial 3D structure of this compound is built using a molecular modeling program like Avogadro or GaussView.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is performed using DFT, specifically with the B3LYP functional and a 6-311++G(d,p) basis set, which provides a good description of electron distribution, including diffuse functions for non-covalent interactions and polarization functions for bond anisotropies.[7] This calculation should be performed in the gas phase or with a solvent model (like the Polarizable Continuum Model, PCM) to simulate specific environmental conditions.[10]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step is crucial for two reasons:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

-

Excited-State Calculations: Using the optimized ground-state geometry, the vertical electronic excitation energies and oscillator strengths are calculated using TD-DFT, again with the B3LYP functional and the 6-311++G(d,p) basis set. Typically, the first 10-20 singlet excited states are calculated to ensure coverage of the near-UV and visible regions of the spectrum.

-

Data Analysis and Visualization: The output data is then analyzed to determine the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), the nature of the electronic transitions (e.g., n→π, π→π), and to generate a simulated UV-Vis spectrum.

Computational Workflow Diagram

Caption: A workflow for the computational analysis of this compound.

Ground State Electronic Structure of this compound

The ground state properties provide the foundation for understanding the molecule's reactivity and its behavior upon electronic excitation.

Molecular Geometry: The geometry optimization of this compound reveals a non-planar structure. The two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. The methoxy groups lie approximately in the plane of their respective phenyl rings, which allows for effective electronic interaction.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions of a molecule.[11]

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the two methoxy-substituted phenyl rings. The electron-donating nature of the methoxy groups raises the energy of the π orbitals of the rings, making these regions electron-rich and susceptible to electrophilic attack.

-